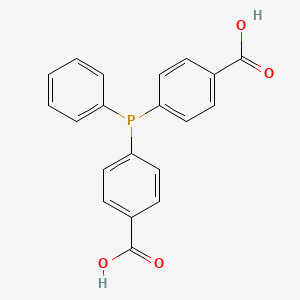
2-Pyrrolidinone, 1-(2-methoxyphenyl)-
Übersicht
Beschreibung
“2-Pyrrolidinone, 1-(2-methoxyphenyl)-” is a chemical compound with the molecular formula C11H13NO2 . It is a derivative of 2-Pyrrolidinone, which is an organic compound consisting of a 5-membered lactam .
Synthesis Analysis
The synthesis of pyrrolidine derivatives has been a subject of interest in medicinal chemistry. The pyrrolidine-2-one scaffold is a structural feature recurrent in antitumor agents . The synthetic strategies used can be categorized into two: ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of “2-Pyrrolidinone, 1-(2-methoxyphenyl)-” includes a pyrrolidinone ring attached to a methoxyphenyl group . The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists .Chemical Reactions Analysis
Pyrrolidinone and its derivatives are known to undergo various chemical reactions. For instance, in an aqueous strong acid or base solution, 2-pyrrolidone can be hydrolyzed . The specific reactions for “2-Pyrrolidinone, 1-(2-methoxyphenyl)-” are not explicitly mentioned in the sources.Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Pyrrolidinone, 1-(2-methoxyphenyl)-” include a molecular weight of 205.25 g/mol, a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 2, and a rotatable bond count of 3 .Wissenschaftliche Forschungsanwendungen
Graphene Functionalization
1-(2-methoxyphenyl)pyrrolidin-2-one serves as a valuable reagent for the chemical functionalization of graphene sheets . Researchers use it in solvothermal reduction processes to modify graphene oxide. The compound’s unique properties enhance the interaction between graphene and other materials, making it useful for applications in nanotechnology, energy storage, and electronic devices .
Pharmaceutical Applications
In the pharmaceutical industry, this compound finds relevance due to its broad solvency and low volatility . It acts as a versatile solvent for drug formulation and synthesis. Researchers explore its potential as a solubilizing agent for poorly water-soluble drugs. Additionally, it contributes to drug delivery systems and formulation development .
Stripping Agent and Paint Strippers
1-(2-methoxyphenyl)pyrrolidin-2-one serves as a stripping agent in various industrial processes. It aids in removing coatings, paints, and residues from surfaces. Its effectiveness lies in its ability to dissolve and lift unwanted layers without causing damage. Industries such as automotive, aerospace, and construction benefit from its use in paint strippers and cleaning solutions .
Chemical Synthesis
Researchers leverage this compound as a building block in organic synthesis . It participates in reactions to form more complex molecules. For instance, it can be used to create derivatives with diverse functional groups. Its versatility makes it valuable for designing new compounds with specific properties .
Antitumor Activity
Derivatives of 1-(2-methoxyphenyl)pyrrolidin-2-one have shown antitumor activity . For example, 3-Hydroxy-1-(4-methylphenyl)-5-(4-nitrophenyl)-4-pivaloyl-2,5-dihydro-1H-pyrrol-2-one exhibited significant growth inhibition against lung cancer and central nervous system (CNS) cancer. Researchers continue to explore its potential as an anticancer agent .
Other Industrial Applications
Beyond the fields mentioned above, this compound contributes to various industrial processes. It plays a role in oven cleaners , where its solvency helps dissolve and remove stubborn residues. Additionally, it finds applications in the production of specialty chemicals, adhesives, and coatings .
Wirkmechanismus
Target of Action
It’s known that the pyrrolidine ring, a key structural component of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been reported to have target selectivity .
Mode of Action
The pyrrolidine ring, which is a part of this compound, contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . This leads to an increased three-dimensional (3D) coverage due to the non-planarity of the ring . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
It’s known that pyrrolidin-2-one is a five-membered lactam present in both natural and synthetic compounds . The presence of a pyrrol-2-one fragment in drugs and natural compounds has gained significant attention in the development of novel methods of their synthesis .
Result of Action
It’s known that pyrrolone and pyrrolidinone derivatives exhibit diverse biological activities such as anti-inflammatory, analgesic, antibacterial, cardiotonic, antimycobacterial, antidepressant, antiviral, antitumor, and other activities .
Action Environment
It’s known that the pyrrolidine ring, a key structural component of this compound, allows a greater chance of generating structural diversity , which could potentially influence its action under different environmental conditions.
Eigenschaften
IUPAC Name |
1-(2-methoxyphenyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-14-10-6-3-2-5-9(10)12-8-4-7-11(12)13/h2-3,5-6H,4,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMBILOIZRKUZPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCCC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50443029 | |
| Record name | 2-Pyrrolidinone, 1-(2-methoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50443029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Pyrrolidinone, 1-(2-methoxyphenyl)- | |
CAS RN |
23196-06-7 | |
| Record name | 2-Pyrrolidinone, 1-(2-methoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50443029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methanone, benzo[b]thien-3-yl(2-methylphenyl)-](/img/structure/B3049956.png)
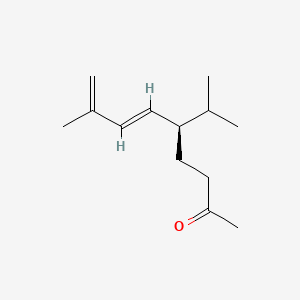
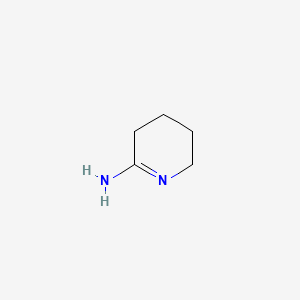
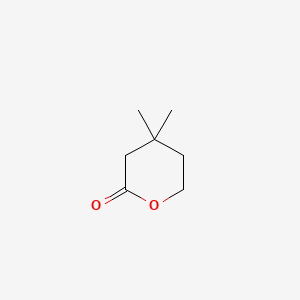
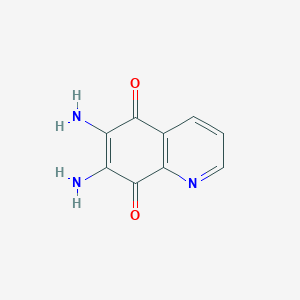
![3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one](/img/structure/B3049969.png)

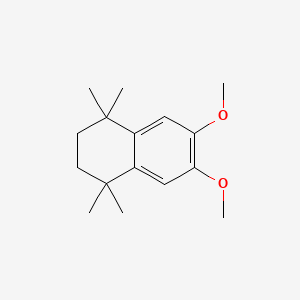
![2'-(Methylsulfonyl)-[1,1'-biphenyl]-4-amine hydrochloride](/img/structure/B3049972.png)
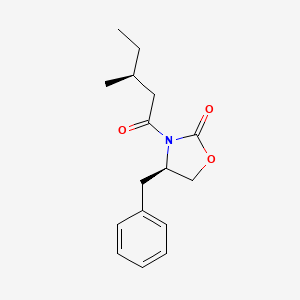
![2,5-Oxazolidinedione, 4-[[4-(phenylmethoxy)phenyl]methyl]-, (S)-](/img/structure/B3049975.png)
